molecular formula C9H6Br2N2 B6204891 1,3-dibromoisoquinolin-4-amine CAS No. 887571-31-5

1,3-dibromoisoquinolin-4-amine

Cat. No.: B6204891
CAS No.: 887571-31-5
M. Wt: 302
InChI Key:
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Description

1,3-Dibromoisoquinolin-4-amine is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromoisoquinolin-4-amine can be synthesized through several synthetic routes. One common method involves the bromination of isoquinoline followed by amination. The process typically involves the following steps:

    Bromination: Isoquinoline is treated with bromine in the presence of a suitable catalyst to introduce bromine atoms at positions 1 and 3.

    Amination: The dibromoisoquinoline intermediate is then reacted with ammonia or an amine source to introduce the amine group at position 4.

The reaction conditions for these steps may vary, but typically involve the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromoisoquinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products

The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and complex heterocyclic compounds.

Scientific Research Applications

1,3-Dibromoisoquinolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules and natural product analogs.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1,3-dibromoisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The presence of bromine atoms and the amine group allows it to form strong interactions with target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

1,3-Dibromoisoquinolin-4-amine can be compared with other similar compounds, such as:

    1,3-Dichloroisoquinolin-4-amine: Similar structure but with chlorine atoms instead of bromine. It may have different reactivity and biological activity.

    1,3-Dibromoquinolin-4-amine: Similar structure but with a quinoline core instead of isoquinoline. It may have different electronic properties and reactivity.

    1,3-Dibromoisoquinolin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine. It may have different solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and an amine group, which confer distinct chemical and biological properties.

Properties

CAS No.

887571-31-5

Molecular Formula

C9H6Br2N2

Molecular Weight

302

Purity

95

Origin of Product

United States

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